5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

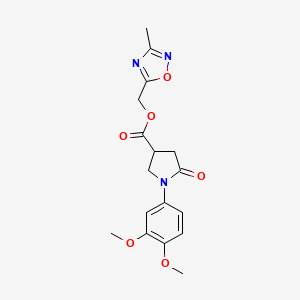

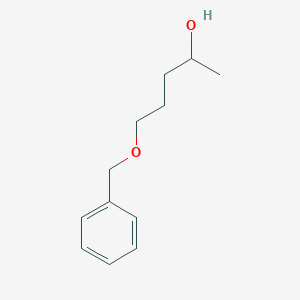

The compound “5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a chemical compound with potential applications in scientific research. It is also known as M-1121, a covalent and orally active inhibitor of the menin-MLL interaction .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains an azetidine ring, a sulfonyl group attached to a fluorophenyl group, and a 1,2,4-oxadiazole ring .Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds containing 1,3,4-oxadiazole moieties, similar in structure to the compound , have demonstrated significant antibacterial and antifungal activities. For instance, sulfone derivatives with 1,3,4-oxadiazole moieties showed promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae, indicating their potential as bactericidal agents in agricultural applications (Shi et al., 2015). Additionally, novel azetidinones synthesized through the condensation of aromatic aldehydes and subsequent cyclocondensation have been evaluated for their antimicrobial properties, further highlighting the potential of azetidinyl oxadiazoles in the field of antimicrobial therapy (Prajapati & Thakur, 2014).

Applications in Neuropharmacology

A series of aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators (PAMs), indicating their potential in neuropharmacological applications. These compounds have been observed to exhibit moderate to potent mGluR5 PAM activities, with specific structural modifications leading to a subtle switch from PAM to negative allosteric modulator (NAM) activities (Packiarajan et al., 2012).

Anticancer Properties

Substituted 1,3,4-oxadiazoles and their derivatives have been extensively studied for various pharmacological properties, including anticancer activities. A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety was synthesized, and their anti-cancer activities were evaluated, showcasing the therapeutic potential of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Corrosion Inhibition Properties

1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For instance, derivatives like MBIMOT, EBIMOT, and PBIMOT were assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating the potential of these compounds in protecting industrial materials (Ammal et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is the menin-MLL protein-protein interaction . This interaction is being pursued as a new therapeutic strategy for the treatment of acute leukemia carrying MLL-rearrangements .

Mode of Action

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole establishes covalent interactions with Cysteine 329 located in the MLL binding pocket of menin . It potently inhibits growth of acute leukemia cell lines carrying MLL translocations with no activity in cell lines with wild-type MLL .

Biochemical Pathways

The compound 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole affects the menin-MLL protein-protein interaction pathway . As a result of this interaction, there is a dose-dependent down-regulation of HOXA9 and MEIS1 gene expression in the MLL-rearranged MV4;11 leukemia cell line .

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , which suggests that it is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted.

Result of Action

The molecular and cellular effects of 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole’s action include the inhibition of the menin-MLL interaction and the subsequent down-regulation of HOXA9 and MEIS1 gene expression . This leads to the inhibition of growth in acute leukemia cell lines carrying MLL translocations .

properties

IUPAC Name |

5-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-3-10(13)5-11/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEHBRGJIXPZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)

![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)